molecular formula C18H22N2O4S B267689 N-[4-(aminosulfonyl)phenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide

N-[4-(aminosulfonyl)phenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide

Cat. No. B267689
M. Wt: 362.4 g/mol
InChI Key: RBVFATQKOMRQOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(aminosulfonyl)phenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide, also known as NS-398, is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the activity of cyclooxygenase-2 (COX-2) enzyme. COX-2 is an enzyme that is responsible for the production of prostaglandins, which are involved in inflammation and pain. NS-398 has been extensively studied for its potential applications in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.

Mechanism of Action

N-[4-(aminosulfonyl)phenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide selectively inhibits the activity of COX-2 enzyme, which is responsible for the production of prostaglandins. Prostaglandins are involved in inflammation and pain, and their production is upregulated in response to injury or infection. By inhibiting COX-2, N-[4-(aminosulfonyl)phenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
N-[4-(aminosulfonyl)phenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide has been shown to have various biochemical and physiological effects. In addition to its anti-inflammatory properties, N-[4-(aminosulfonyl)phenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide has been shown to reduce the production of reactive oxygen species (ROS) and to enhance the activity of antioxidant enzymes. N-[4-(aminosulfonyl)phenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide has also been shown to modulate the expression of various genes involved in inflammation, apoptosis, and cell proliferation.

Advantages and Limitations for Lab Experiments

N-[4-(aminosulfonyl)phenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide has several advantages as a research tool. It is a selective inhibitor of COX-2 enzyme, which allows for the study of the specific effects of COX-2 inhibition on various biological processes. N-[4-(aminosulfonyl)phenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide is also relatively stable and can be easily synthesized in the laboratory.
However, N-[4-(aminosulfonyl)phenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide also has some limitations as a research tool. It is a synthetic compound and may not accurately reflect the effects of natural compounds on biological processes. In addition, N-[4-(aminosulfonyl)phenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide has been shown to have off-target effects on other enzymes, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on N-[4-(aminosulfonyl)phenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide. One area of research involves the development of more selective COX-2 inhibitors with fewer off-target effects. Another area of research involves the use of N-[4-(aminosulfonyl)phenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide as a tool for studying the role of COX-2 in various biological processes, including inflammation, cancer, and neurodegenerative disorders.
Conclusion:
N-[4-(aminosulfonyl)phenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide is a non-steroidal anti-inflammatory drug that selectively inhibits the activity of COX-2 enzyme. It has been extensively studied for its potential applications in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. N-[4-(aminosulfonyl)phenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide has several advantages as a research tool, but also has some limitations. Further research is needed to fully understand the potential applications of N-[4-(aminosulfonyl)phenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide in various biological processes.

Synthesis Methods

N-[4-(aminosulfonyl)phenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide can be synthesized through a multi-step process involving the reaction of 4-aminobenzenesulfonyl chloride with 2-(2-isopropyl-5-methylphenoxy)acetic acid. The resulting intermediate product is then treated with ammonia to produce N-[4-(aminosulfonyl)phenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide. The synthesis of N-[4-(aminosulfonyl)phenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide is a complex process that requires expertise in organic chemistry and careful attention to detail.

Scientific Research Applications

N-[4-(aminosulfonyl)phenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide has been extensively studied for its potential applications in the treatment of various diseases. One of the major areas of research involves its use as an anti-inflammatory agent. N-[4-(aminosulfonyl)phenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide has been shown to be effective in reducing inflammation and pain in animal models of arthritis and other inflammatory conditions.
In addition to its anti-inflammatory properties, N-[4-(aminosulfonyl)phenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide has also been studied for its potential applications in cancer therapy. COX-2 is overexpressed in many types of cancer, and its inhibition by N-[4-(aminosulfonyl)phenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide has been shown to inhibit tumor growth and metastasis in animal models. N-[4-(aminosulfonyl)phenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in cancer treatment.

properties

Product Name

N-[4-(aminosulfonyl)phenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide

Molecular Formula

C18H22N2O4S

Molecular Weight

362.4 g/mol

IUPAC Name

2-(5-methyl-2-propan-2-ylphenoxy)-N-(4-sulfamoylphenyl)acetamide

InChI

InChI=1S/C18H22N2O4S/c1-12(2)16-9-4-13(3)10-17(16)24-11-18(21)20-14-5-7-15(8-6-14)25(19,22)23/h4-10,12H,11H2,1-3H3,(H,20,21)(H2,19,22,23)

InChI Key

RBVFATQKOMRQOZ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N

Origin of Product

United States

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